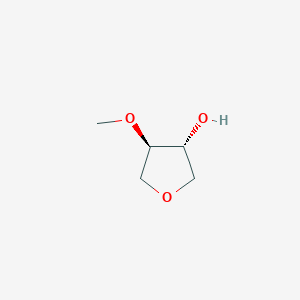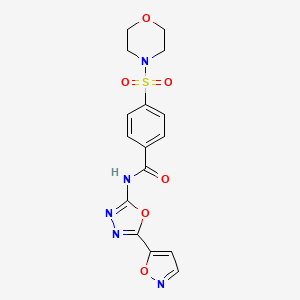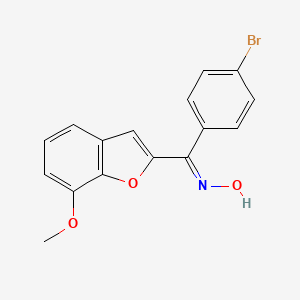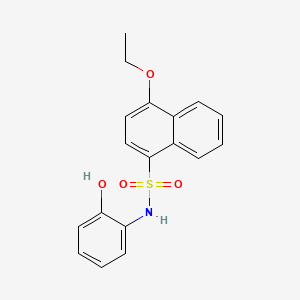![molecular formula C17H17ClF3N3O2S B2527348 2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethyl thiophene-2-carboxylate CAS No. 338415-52-4](/img/structure/B2527348.png)
2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethyl thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethyl thiophene-2-carboxylate is a useful research compound. Its molecular formula is C17H17ClF3N3O2S and its molecular weight is 419.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Derivative Formation
Chemical synthesis research has explored the reactivity of related compounds to create a variety of derivatives, which could serve as a basis for the development of new materials or drugs. For instance, the interaction of similar chemical structures with secondary amines has led to the formation of derivatives like N,N′-disubstituted piperazine, which could have applications in medicinal chemistry and material science (Vasileva et al., 2018).
Antimicrobial Activity
Compounds with structural similarities have been evaluated for their antimicrobial properties, suggesting potential applications in the development of new antibacterial and antifungal agents. Research has shown that certain pyridine derivatives exhibit variable and modest activity against bacteria and fungi, indicating the potential for the development of novel antimicrobial compounds (Patel et al., 2011).
Tuberculosis Treatment
Derivatives of structurally related compounds have been designed and synthesized as inhibitors of Mycobacterium tuberculosis, highlighting their potential application in the treatment of tuberculosis. For example, thiazole-aminopiperidine hybrid analogues have shown promising activity against tuberculosis in vitro, suggesting the value of such compounds in developing new treatments (Jeankumar et al., 2013).
Drug Development for Neurological Disorders
The structural motif present in the compound of interest is found in molecules investigated for their potential as central nervous system agents. For example, derivatives of similar compounds have been studied for their role as glycine transporter 1 inhibitors, which could have implications for treating disorders such as schizophrenia and cognitive dysfunction (Yamamoto et al., 2016).
Vasodilation Properties
Some structurally similar compounds have been synthesized and evaluated for their vasodilation properties, which could have applications in treating cardiovascular diseases. These studies indicate the potential for the design of new vasodilators based on the chemical framework of such compounds (Girgis et al., 2008).
Mechanism of Action
Target of Action
Similar compounds have been observed to interact with various enzymes and receptors
Mode of Action
The exact mode of action of this compound is currently unknown. It is likely that it interacts with its targets in a manner similar to other compounds with similar structures . The compound may bind to its target, causing conformational changes that affect the target’s function .
Biochemical Pathways
Compounds with similar structures have been found to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The exact pathways and downstream effects would depend on the specific targets of this compound.
Pharmacokinetics
The compound’s predicted boiling point is 2305±350 °C, and its predicted density is 1364±006 g/cm3 These properties may influence its bioavailability
Result of Action
Similar compounds have been observed to have various biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
Future Directions
Properties
IUPAC Name |
2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethyl thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClF3N3O2S/c18-13-10-12(17(19,20)21)11-22-15(13)24-5-3-23(4-6-24)7-8-26-16(25)14-2-1-9-27-14/h1-2,9-11H,3-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQQPYNZDBBQFSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOC(=O)C2=CC=CS2)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClF3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)(4-(thiophen-2-yl)thiazol-2-yl)methanone](/img/structure/B2527268.png)


methanol](/img/structure/B2527274.png)


![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-chlorothiophene-2-sulfonamide](/img/structure/B2527282.png)
![2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B2527283.png)
![[1,1'-Bis(diphenylphosphino)ferrocene]nickel(II) chloride](/img/structure/B2527284.png)



